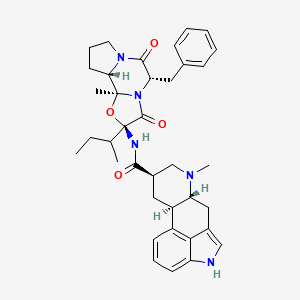
2'-(s-Butyl) 2'-Deisopropyl Dihydro Ergocristinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is a complex organic compound with the molecular formula C37H45N5O4 and a molecular weight of 623.78. It is a derivative of ergocristine, an ergot alkaloid, and is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves multiple steps, starting from ergocristine. The key steps include:
Deisopropylation: Removal of isopropyl groups from ergocristine.
Butylation: Introduction of a butyl group at the 2’ position.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
These reactions typically require specific catalysts and conditions, such as palladium on carbon for hydrogenation and strong acids or bases for the removal and introduction of functional groups.
Industrial Production Methods
Industrial production of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated compounds using hydrogen gas and catalysts.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine.
科学研究应用
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Ergocristine: The parent compound from which 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is derived.
Ergocryptine: Another ergot alkaloid with similar structural features.
Ergometrine: Known for its use in obstetrics.
Uniqueness
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is unique due to its specific modifications, such as the butyl and deisopropyl groups, which confer distinct chemical and biological properties compared to its parent and related compounds.
属性
分子式 |
C37H45N5O4 |
|---|---|
分子量 |
623.8 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-4-butan-2-yl-2-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C37H45N5O4/c1-5-22(2)37(39-33(43)25-18-27-26-13-9-14-28-32(26)24(20-38-28)19-29(27)40(4)21-25)35(45)42-30(17-23-11-7-6-8-12-23)34(44)41-16-10-15-31(41)36(42,3)46-37/h6-9,11-14,20,22,25,27,29-31,38H,5,10,15-19,21H2,1-4H3,(H,39,43)/t22?,25-,27-,29-,30+,31+,36+,37+/m1/s1 |
InChI 键 |
DMNNUJRIOIGEJO-PFWFCVINSA-N |
手性 SMILES |
CCC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)C)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
规范 SMILES |
CCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



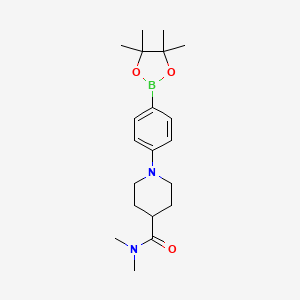
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)

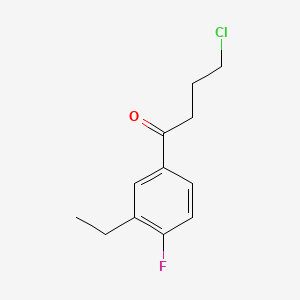
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
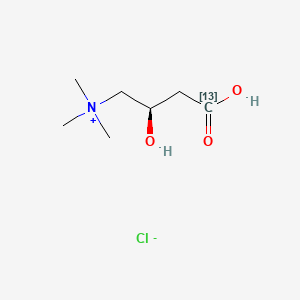
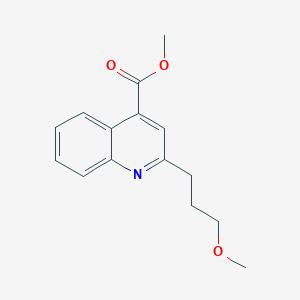

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
